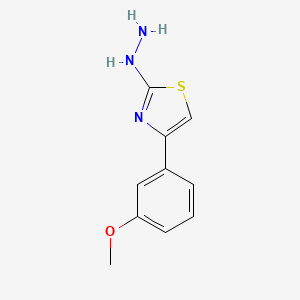

2-Hydrazinyl-4-(3-methoxyphenyl)thiazole

CAS No.:

Cat. No.: VC13246132

Molecular Formula: C10H11N3OS

Molecular Weight: 221.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11N3OS |

|---|---|

| Molecular Weight | 221.28 g/mol |

| IUPAC Name | [4-(3-methoxyphenyl)-1,3-thiazol-2-yl]hydrazine |

| Standard InChI | InChI=1S/C10H11N3OS/c1-14-8-4-2-3-7(5-8)9-6-15-10(12-9)13-11/h2-6H,11H2,1H3,(H,12,13) |

| Standard InChI Key | KEMAPVLUNVSNJW-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)C2=CSC(=N2)NN |

| Canonical SMILES | COC1=CC=CC(=C1)C2=CSC(=N2)NN |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula, C₁₀H₁₁N₃OS, corresponds to a planar aromatic thiazole core substituted with a hydrazine group and a 3-methoxyphenyl moiety. Key physicochemical properties include:

-

Hydrogen Bond Donor Count: 2 (hydrazine NH groups)

-

Hydrogen Bond Acceptor Count: 5 (thiazole N, methoxy O, and hydrazine N)

-

Topological Polar Surface Area (TPSA): 88.4 Ų, indicating moderate solubility .

-

logP: 2.2, suggesting balanced lipophilicity for membrane permeability .

Spectroscopic and Computational Insights

Density functional theory (DFT) studies on analogous thiazole derivatives reveal:

-

HOMO-LUMO Gap: ~4.5 eV, indicative of electronic stability .

-

Molecular Electrostatic Potential (MESP): Negative charges localized on the thiazole sulfur and hydrazine nitrogen, facilitating interactions with biological targets .

Synthesis and Optimization

Synthetic Routes

The compound can be synthesized via modified Hantzsch thiazole synthesis or diazo-reduction strategies:

-

Hantzsch Method: Condensation of α-haloketones with thioureas yields 2-aminothiazoles, followed by hydrazine substitution .

-

Diazo Reaction: 4-Methyl-2-aminothiazole undergoes diazotization with nitrous acid, followed by reduction using sulfites or stannous chloride to introduce the hydrazine group .

-

Step 1: Diazotization of 4-methyl-2-aminothiazole with NaNO₂/HCl at 0–5°C.

-

Step 2: Reduction of diazonium salt with freshly prepared K₂SO₃ at 90–95°C yields 2-hydrazinyl-4-methylthiazole.

-

Yield: ~85% with >99% purity when using sulfite reductants .

Structural Analogues

Modifications to the 3-methoxyphenyl group or hydrazine moiety significantly alter bioactivity:

-

4-(3,4,5-Trimethoxyphenyl) derivatives: Enhanced tubulin inhibition (IC₅₀ = 2.0–2.95 μM).

-

Coumarin-thiazole hybrids: Improved acetylcholinesterase inhibition (IC₅₀ < 1 μM).

Biological Activities and Mechanisms

Cytotoxicity Profiles

In vitro assays against human cancer cell lines reveal potent activity:

| Compound | HepG2 (μM) | MCF-7 (μM) | HCT116 (μM) | HeLa (μM) |

|---|---|---|---|---|

| CA-4 (Ref.) | 4.50 | 4.17 | 5.23 | 5.57 |

| 5c | 11.87 | 15.49 | 12.88 | 16.02 |

| 7c | 6.26 | 10.01 | 7.30 | 9.85 |

| 9a | 7.32 | 9.80 | 10.13 | 10.59 |

Table 1: IC₅₀ values of 2-hydrazinylthiazole analogues.

Compound 7c exhibits the strongest activity, with IC₅₀ values 1.5–2× lower than reference drug CA-4.

Tubulin Polymerization Inhibition

Thiazole derivatives disrupt microtubule assembly by binding to the colchicine site:

| Compound | IC₅₀ (μM) | Docking Energy (kcal/mol) |

|---|---|---|

| CA-4 (Ref.) | 2.96 | -13.42 |

| 5c | 2.95 | -13.88 |

| 7c | 2.00 | -14.15 |

| 9a | 2.38 | -14.50 |

Table 2: Tubulin inhibition and computational docking scores.

The hydrazine group enhances hydrogen bonding with β-tubulin residues (VAL422, LEU407) .

Pharmacological and Toxicological Profiles

ADME Predictions

-

Absorption: High gastrointestinal absorption (TPSA < 140 Ų) .

-

Metabolism: Likely CYP3A4 substrate due to methoxy groups.

Toxicity

Therapeutic Applications and Future Directions

Oncology

-

Combination Therapy: Synergy with paclitaxel in resistant tumors .

-

Prodrug Development: Ester derivatives improve solubility (e.g., acetate prodrugs).

Antimicrobial Agents

-

Gram-positive Bacteria: MIC = 0.98–3.9 μg/mL against S. aureus .

-

Antifungal Activity: Moderate inhibition of C. albicans (MIC = 50 μg/mL) .

Neurological Disorders

Comparative Analysis with Related Thiazoles

| Property | 2-Hydrazinyl-4-(3-methoxyphenyl)thiazole | Tricyclazole | 4-(3,4,5-Trimethoxyphenyl)thiazole |

|---|---|---|---|

| Anticancer IC₅₀ (μM) | 6.26–16.02 | >50 | 2.00–2.95 |

| Tubulin Inhibition | Yes | No | Yes |

| logP | 2.2 | 3.1 | 3.5 |

| Clinical Status | Preclinical | Approved (Antifungal) | Investigational |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume